molecular formula C7H6BrF3N2 B1409225 2-Amino-4-bromomethyl-3-(trifluoromethyl)pyridine CAS No. 1227508-24-8

2-Amino-4-bromomethyl-3-(trifluoromethyl)pyridine

Cat. No.: B1409225
CAS No.: 1227508-24-8
M. Wt: 255.03 g/mol
InChI Key: VQBOPBLKYBUEGY-UHFFFAOYSA-N
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Description

2-Amino-4-bromomethyl-3-(trifluoromethyl)pyridine (C₇H₆BrF₃N₂; molecular weight: 255.04) is a halogenated pyridine derivative featuring a bromomethyl (-CH₂Br) group at position 4, a trifluoromethyl (-CF₃) group at position 3, and an amino (-NH₂) substituent at position 2. This compound is notable for its unique electronic and steric properties, driven by the electron-withdrawing trifluoromethyl group and the reactive bromomethyl moiety. These features make it a versatile intermediate in medicinal chemistry, agrochemical synthesis, and materials science .

Key physicochemical properties include:

  • CAS Registry Number: 1227586-26-6
  • Melting Point: Not explicitly reported in the provided evidence, but structurally analogous bromopyridines (e.g., 6-Amino-3-bromo-2-methylpyridine) exhibit melting points in the range of 80–82°C .
  • Spectral Data: IR and NMR signatures for similar compounds suggest characteristic peaks for NH₂ (3462–3329 cm⁻¹), aromatic C-H (3027 cm⁻¹), and C-Br/C-F stretches .

Properties

IUPAC Name

4-(bromomethyl)-3-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2/c8-3-4-1-2-13-6(12)5(4)7(9,10)11/h1-2H,3H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBOPBLKYBUEGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1CBr)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501226579
Record name 4-(Bromomethyl)-3-(trifluoromethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501226579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227508-24-8
Record name 4-(Bromomethyl)-3-(trifluoromethyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227508-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromomethyl)-3-(trifluoromethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501226579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromomethyl-3-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the bromination of 2-amino-3-(trifluoromethyl)pyridine followed by a substitution reaction to introduce the bromomethyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored and controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromomethyl-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications in pharmaceuticals and materials science.

Scientific Research Applications

2-Amino-4-bromomethyl-3-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-bromomethyl-3-(trifluoromethyl)pyridine and its derivatives involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino group can form hydrogen bonds with biological targets, while the bromomethyl group can participate in covalent bonding with nucleophilic sites on proteins and enzymes .

Comparison with Similar Compounds

a) 2-Amino-4-bromomethyl-5-(trifluoromethyl)pyridine

  • Molecular Formula : C₇H₆BrF₃N₂ (same as the target compound).
  • Key Difference : The trifluoromethyl group is at position 5 instead of 3.
  • The 3-CF₃ group in the target compound may enhance steric hindrance compared to the 5-CF₃ isomer .

b) 2-Amino-5-bromo-3-nitropyridine

  • Molecular Formula : C₅H₄BrN₃O₂.
  • Key Difference: A nitro (-NO₂) group replaces the trifluoromethyl group.
  • Impact : The nitro group is a stronger electron-withdrawing group than -CF₃, increasing electrophilicity at the bromine-bearing carbon. However, nitro groups are prone to reduction under catalytic hydrogenation, whereas -CF₃ is chemically inert under such conditions .

Halogen vs. Non-Halogen Substituents

a) 2-Amino-4-chloromethyl-3-(trifluoromethyl)pyridine

  • Key Difference : Chloromethyl (-CH₂Cl) replaces bromomethyl (-CH₂Br).
  • Impact : The C-Br bond (bond dissociation energy ~65 kcal/mol) is weaker than C-Cl (~81 kcal/mol), making the bromomethyl derivative more reactive in SN2 reactions. This difference is critical in designing prodrugs or cross-coupling precursors .

b) N-(5-(Trifluoromethyl)pyridin-2-yl)carboxamide Derivatives

  • Key Difference : Bromomethyl is replaced by carboxamide.
  • Impact : Carboxamide groups enhance hydrogen-bonding capacity, improving target binding in drug discovery. However, bromomethyl offers a handle for further functionalization (e.g., alkylation or Suzuki coupling) .

Antimicrobial Activity

  • Target Compound: Limited direct data, but bromomethyl pyridines are known to inhibit microbial growth via alkylation of thiol groups in enzymes. For example, derivatives with -CH₂Br and -CF₃ showed MIC values of 8–16 µg/mL against E. coli and S. aureus .
  • Comparison: Chloromethyl analogs (e.g., 2-amino-4-chloromethylpyridines) exhibit lower activity (MIC: 32–64 µg/mL), likely due to reduced reactivity .

Data Table: Comparative Analysis of Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Reactivity Profile
2-Amino-4-bromomethyl-3-(trifluoromethyl)pyridine C₇H₆BrF₃N₂ 255.04 -CH₂Br, -CF₃, -NH₂ Not reported High (SN2, cross-coupling)
2-Amino-4-chloromethyl-3-(trifluoromethyl)pyridine C₇H₆ClF₃N₂ 232.58 -CH₂Cl, -CF₃, -NH₂ 269–272 Moderate (SN2)
2-Amino-5-bromo-3-nitropyridine C₅H₄BrN₃O₂ 218.02 -Br, -NO₂, -NH₂ 208–210 Low (requires reduction of -NO₂)
6-Amino-3-bromo-2-methylpyridine C₆H₇BrN₂ 187.05 -Br, -CH₃, -NH₂ 80–82 Moderate (alkylation)

Research Findings and Challenges

  • Synthetic Challenges : The trifluoromethyl group complicates purification due to its lipophilicity. Column chromatography with ethyl acetate/petroleum ether (1:15) is often required .
  • Stability Issues : Bromomethyl derivatives are light-sensitive, necessitating storage under inert conditions .
  • Biological Limitations : While -CF₃ enhances metabolic stability, bromomethyl may confer toxicity, requiring structural optimization for drug candidates .

Biological Activity

2-Amino-4-bromomethyl-3-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a trifluoromethyl group and a bromomethyl substituent. These functional groups are known to enhance biological activity by influencing interactions with various biological targets. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

The molecular characteristics of this compound are essential for understanding its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC₇H₅BrF₃N
Molecular Weight232.02 g/mol
Boiling PointNot specified
DensityNot specified
pKaNot specified

The mechanism of action for this compound is thought to involve interaction with specific enzymes or receptors in biological pathways. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and binding affinity to target proteins. This interaction can modulate enzymatic activities or receptor functions, leading to various pharmacological effects.

Antidepressant Activity

Research has indicated that compounds with similar structures can inhibit serotonin reuptake, suggesting potential antidepressant properties for this compound. A study evaluating various fluorinated carbamates demonstrated enhanced inhibitory potency on serotonin transporters when trifluoromethyl groups were present at strategic positions on the molecule.

Anticancer Activity

Preliminary studies have shown that this compound may inhibit cell proliferation in certain cancer cell lines. While specific data on the compound's efficacy is limited, it is hypothesized that the unique structural components contribute to its potential anticancer properties.

Study 1: Serotonin Transporter Inhibition

A study focused on fluorinated carbamates reported that introducing trifluoromethyl groups significantly enhanced inhibitory potency against serotonin transporters. Although direct data on this compound was not provided, the structural similarities suggest it may exhibit comparable effects.

Study 2: Antimicrobial Activity

While specific studies on this compound are scarce, related compounds have demonstrated antimicrobial activity against various bacterial strains. For instance, compounds containing trifluoromethyl groups have shown significant activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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